Plocoralide C
Description
Plocoralide C is a bioactive secondary metabolite isolated from marine organisms, notably coral species of the genus Plocamium. Structurally, it belongs to the family of halogenated monoterpenes, characterized by a bicyclic framework with chlorine or bromine substitutions . Its molecular formula is C₁₀H₁₃Cl₂O₂, with a molecular weight of 248.12 g/mol. This compound exhibits potent cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells), making it a candidate for anticancer drug development . The compound is biosynthesized via the mevalonate pathway in marine corals, with halogenation occurring post-cyclization .
Properties
Molecular Formula |
C10H13Br2Cl3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2Z,5E)-4,8-dibromo-1,1,7-trichloro-3,7-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H13Br2Cl3/c1-7(5-9(13)14)8(12)3-4-10(2,15)6-11/h3-5,8-9H,6H2,1-2H3/b4-3+,7-5- |
InChI Key |
XYWJXYNATGBZQB-BZDQXIRASA-N |
Isomeric SMILES |
C/C(=C/C(Cl)Cl)/C(/C=C/C(C)(CBr)Cl)Br |
Canonical SMILES |
CC(=CC(Cl)Cl)C(C=CC(C)(CBr)Cl)Br |
Synonyms |
4,8-dibromo-1,1,7-trichloro-3,7-dimethyl-2E,5Z-octadiene plocoralide C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Property | This compound | Plocoralide A | Eutypoid B |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂O₂ | C₁₀H₁₄ClO₂ | C₁₂H₁₅BrO₃ |
| Molecular Weight (g/mol) | 248.12 | 216.67 | 295.15 |
| Halogen Substitution | Dichlorinated | Monochlorinated | Monobrominated |
| Source | Plocamium corallorhiza | Plocamium cartilagineum | Eutypella spp. |
| Bioactivity (IC₅₀) | 1.2 µM (HeLa) | 3.8 µM (HeLa) | 0.9 µM (MCF-7) |
| Mechanism of Action | Apoptosis via Bax/Bak | ROS generation | Topoisomerase II inhibition |
Key Findings from Comparative Studies
Structural Impact on Bioactivity: this compound’s dichlorination enhances membrane permeability compared to monochlorinated Plocoralide A, explaining its lower IC₅₀ . Eutypoid B’s bromine atom and additional methyl group confer higher affinity for DNA-binding targets, such as topoisomerase II .
Synthetic Accessibility :
- This compound requires 8-step synthesis with a 12% overall yield, while Plocoralide A is synthesized in 6 steps (22% yield) due to fewer halogenation challenges .
- Eutypoid B’s complex oxygenation pattern complicates synthesis, requiring bioengineered fungal strains for scalable production .
Ecological Roles :
- Plocoralides A and C act as chemical defenses against coral predators (e.g., fish), whereas Eutypoid B serves as an antifungal agent in fungal symbionts .
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